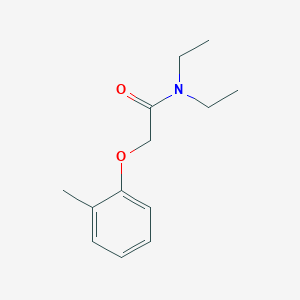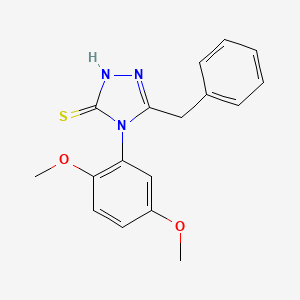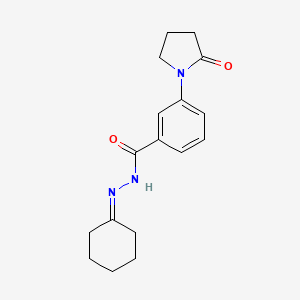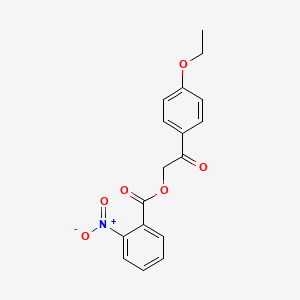
N,N-diethyl-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(2-methylphenoxy)acetamide, commonly known as DEET, is a colorless, oily liquid with a slightly sweet odor. It is a widely used insect repellent that has been in use for over 60 years. DEET is an effective insect repellent that is used to protect humans and animals from insects such as mosquitoes, ticks, and fleas. It is used in various forms, including sprays, lotions, and creams.
作用機序
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's sense of smell. Insects use their sense of smell to locate their hosts, and DEET seems to interfere with this process, making the insect unable to locate its host.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity to humans and animals. It is rapidly absorbed through the skin and metabolized in the liver. Studies have shown that DEET does not cause any significant changes in blood pressure, heart rate, or body temperature. However, some studies have suggested that DEET may have some neurotoxic effects, although these effects are not well understood.
実験室実験の利点と制限
DEET is a widely used insect repellent that has been extensively studied. Its effectiveness against a wide range of insects makes it a valuable tool in the study of insect behavior and ecology. However, DEET has some limitations when used in lab experiments. For example, DEET can interfere with the results of some experiments that rely on the sense of smell of insects.
将来の方向性
There are several areas of research that could benefit from further study of DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the mechanism of action of DEET, which could lead to the development of new insecticides. Finally, there is a need for more research on the effects of DEET on human health and the environment.
Conclusion
In conclusion, DEET is a widely used insect repellent that has been in use for over 60 years. Its effectiveness against a wide range of insects has been well documented, and it is an important tool in the study of insect behavior and ecology. Further research is needed to develop new insect repellents that are more effective and less toxic than DEET and to study the effects of DEET on human health and the environment.
合成法
DEET can be synthesized by the reaction of N,N-diethylamine with 2-methylphenoxyacetyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified through distillation or recrystallization.
科学的研究の応用
DEET has been the subject of extensive scientific research due to its widespread use as an insect repellent. Its effectiveness against a wide range of insects has been well documented. Studies have shown that DEET is effective in repelling mosquitoes, ticks, and fleas, which are vectors for many diseases such as malaria, dengue fever, and Lyme disease.
特性
IUPAC Name |
N,N-diethyl-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJLQHBCXERCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(4-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5791697.png)
![4-chloro-2-nitro-6-[(phenylimino)methyl]phenol](/img/structure/B5791703.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5791715.png)
![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)



![3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)